molecular formula C14H18N4O2S B4180526 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4180526
M. Wt: 306.39 g/mol
InChI Key: VYXLCLWYJVJVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as CTX-0294885, is a small molecule inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes such as osmoregulation, mechanosensation, and thermoregulation. CTX-0294885 has been shown to modulate TRPV4 activity in vitro and in vivo, making it a promising candidate for the treatment of various TRPV4-related diseases.

Mechanism of Action

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide acts as a potent and selective inhibitor of TRPV4 by binding to a specific site on the channel. TRPV4 is activated by various stimuli such as heat, mechanical stress, and osmotic pressure, leading to the influx of calcium ions into the cell. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide blocks TRPV4-mediated calcium influx by stabilizing the closed state of the channel, thereby preventing its activation by various stimuli.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Biological Chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide was shown to inhibit TRPV4-mediated cell migration and invasion in breast cancer cells. In another study published in the Journal of Neurochemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide was shown to reduce TRPV4-mediated glutamate release in primary cortical neurons. These findings suggest that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide may have potential applications in cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is its selectivity for TRPV4, which minimizes off-target effects and reduces the risk of toxicity. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

Future research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide could focus on the following areas:
1. Investigating the potential therapeutic applications of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide in various TRPV4-related diseases such as pulmonary edema, osteoarthritis, and neuropathic pain.
2. Identifying the molecular mechanisms underlying the inhibitory effects of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide on TRPV4-mediated calcium influx.
3. Developing more potent and selective TRPV4 inhibitors based on the structure of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide.
4. Investigating the potential applications of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide in cancer and neurological disorders based on its effects on TRPV4-mediated cell migration and glutamate release.
In conclusion, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a promising small molecule inhibitor of TRPV4 with potential therapeutic applications in various TRPV4-related diseases. Further research is needed to fully elucidate its mechanism of action and to develop more potent and selective TRPV4 inhibitors.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide was shown to inhibit TRPV4-mediated calcium influx in HEK293 cells expressing TRPV4. In another study published in the British Journal of Pharmacology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide was shown to reduce TRPV4-mediated edema formation in a mouse model of acute lung injury. These findings suggest that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide may have potential therapeutic applications in various TRPV4-related diseases such as pulmonary edema, osteoarthritis, and neuropathic pain.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-8-11(9(2)20-18-8)12(19)15-14-17-16-13(21-14)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXLCLWYJVJVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide

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